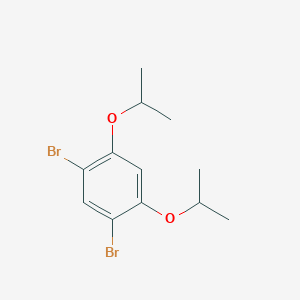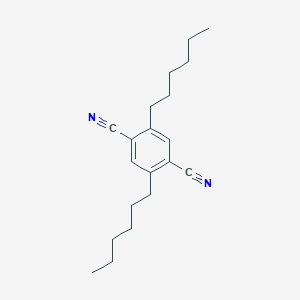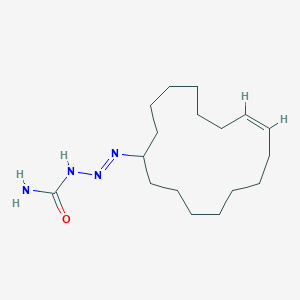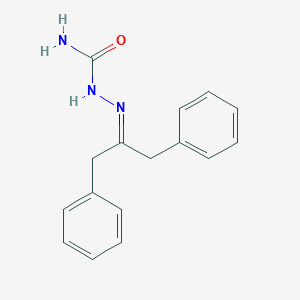![molecular formula C18H14O2S2 B296077 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMDD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.4 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone for lab experiments is its high solubility in organic solvents, which makes it easy to work with in vitro experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling and metabolism. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. Although further studies are needed to fully understand the mechanism of action of this compound, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases makes it a promising compound for future research.
Métodos De Síntesis
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetophenone to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a catalyst such as p-toluenesulfonic acid, followed by the reaction with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their membrane integrity.
Propiedades
Fórmula molecular |
C18H14O2S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(2Z)-2-[5-(4-methoxyphenyl)dithiol-3-ylidene]-1-phenylethanone |
InChI |
InChI=1S/C18H14O2S2/c1-20-15-9-7-14(8-10-15)18-12-16(21-22-18)11-17(19)13-5-3-2-4-6-13/h2-12H,1H3/b16-11- |
Clave InChI |
QZVCHLMJOAYCLQ-WJDWOHSUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C/C(=C/C(=O)C3=CC=CC=C3)/SS2 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)





![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
